N-(3-furylmethyl)-2-methoxyethanamine
Overview
Description
N-(3-furylmethyl)-2-methoxyethanamine is an organic compound that features a furan ring attached to a methoxyethanamine group
Scientific Research Applications
N-(3-furylmethyl)-2-methoxyethanamine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and as a probe for investigating enzyme activities.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
N-(3-furylmethyl)-2-methoxyethanamine, also known as dinotefuran , is a neonicotinoid insecticide . Its primary targets are the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of invertebrates . These receptors play a crucial role in the transmission of nerve impulses .
Mode of Action
Dinotefuran acts as an agonist of the nicotinic acetylcholine receptors . It binds to these receptors, mimicking the action of acetylcholine, a neurotransmitter . This binding leads to the continuous stimulation of neurons, disrupting neural transmission in the central nervous system of invertebrates .
Biochemical Pathways
Upon binding to the nAChRs, dinotefuran affects the synapses in the central nervous system . This disruption in neural transmission leads to the overstimulation of the nervous system, causing paralysis and ultimately death in target invertebrates . The exact biochemical pathways affected by dinotefuran and their downstream effects are still under investigation.
Pharmacokinetics
It is known that dinotefuran is highly systemic, meaning it can be taken up by the roots or leaves and translocated to all parts of the plant . This systemic nature makes it effectively toxic to herbivorous insects . More research is needed to fully understand the pharmacokinetics of dinotefuran.
Result of Action
The result of dinotefuran’s action is the cessation of feeding within several hours of contact and death shortly after . It is reported to be highly active on certain strains of insects which have developed resistance against other insecticides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of dinotefuran. For instance, its toxicity persists for a variable period of time—depending on the plant, its growth stage, and the amount of pesticide applied . It can be found in all environmental compartments including soil, water, and air due to its extensive use and physicochemical properties . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-furylmethyl)-2-methoxyethanamine typically involves the reaction of 3-furylmethanol with 2-methoxyethanamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-furylmethyl)-2-methoxyethanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction may produce 3-furylmethanol.
Comparison with Similar Compounds
Similar Compounds
- N-(3-furylmethyl)benzylamine
- N-(3-furylmethyl)ethanolamine
- N-(3-furylmethyl)propylamine
Uniqueness
N-(3-furylmethyl)-2-methoxyethanamine is unique due to the presence of both a furan ring and a methoxyethanamine group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-2-methoxyethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-10-5-3-9-6-8-2-4-11-7-8/h2,4,7,9H,3,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDCMOSNKJTOCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=COC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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